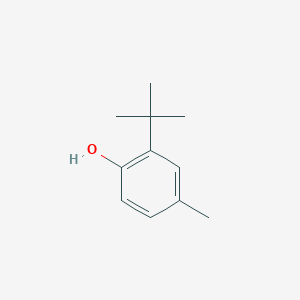
2-tert-Butyl-4-methylphenol
Cat. No. B042202
Key on ui cas rn:
2409-55-4
M. Wt: 164.24 g/mol
InChI Key: IKEHOXWJQXIQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03976677
Procedure details


By operating according to Example 1, starting from 9.85 g of potassium 2-t-butyl-p-cresolate, obtained "in situ" by salification of 8 g of 2-t-butyl-p-cresol with KOH, and from 5.9 g of acetophenone (molar ratio = 1:1), 1.13 g of benzoylacetic acid were obtained.

Name
potassium 2-t-butyl-p-cresolate
Quantity
9.85 g
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1(C([O-])=O)[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([CH3:12])[CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[K+].[OH-].[K+]>>[C:1]([C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([CH3:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Two
|
Name
|
potassium 2-t-butyl-p-cresolate
|
|
Quantity
|
9.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1(CC(=CC=C1O)C)C(=O)[O-].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=CC=C1O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 122.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
